Butyric acid

Description

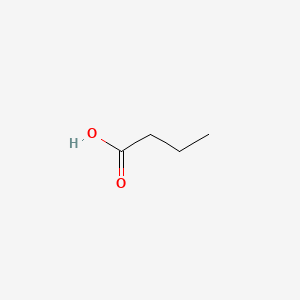

Structure

3D Structure

Properties

IUPAC Name |

butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2, Array | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021515 | |

| Record name | Butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyric acid appears as a colorless liquid with a penetrating and unpleasant odor. Flash point 170 °F. Corrosive to metals and tissue. Density 8.0 lb /gal., Liquid, Colorless, oily liquid with an unpleasant, rancid odor; [HSDB], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/strong, rancid, butterlike odour | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

326.3 °F at 760 mmHg (NTP, 1992), 163.5 °C, 164 °C | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

170 °F (NTP, 1992), 72 °C, 161 °F (72 °C) (Closed cup), 72 °C c.c. | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, ether; slightly soluble in carbon tetrachloride, In water, 6.00X10+4 mg/L at 25 °C, 60.0 mg/mL, Solubility in water: miscible, miscible with alcohol, most fixed oils, propylene glycol, water | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.959 at 20 °C/4 °C, Relative density (water = 1): 0.96, 0.952-0.956 | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air= 1), Relative vapor density (air = 1): 3 | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.43 mmHg at 68 °F ; 1.4 mmHg at 86 °F (NTP, 1992), 1.65 [mmHg], 1.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 57 | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

... Butyric acid is usually contaminated with acrylic acid. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Colorless liquid | |

CAS No. |

107-92-6 | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | butyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40UIR9Q29H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

17.8 °F (NTP, 1992), -7.9 °C, -5.7 °C | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Multifaceted Signaling Network of Butyric Acid in Colonocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core signaling pathways activated by butyric acid in colonocytes. Butyrate (B1204436), a short-chain fatty acid produced by the gut microbiota through the fermentation of dietary fiber, plays a pivotal role in maintaining colonic homeostasis and has emerged as a key molecule in intestinal health and disease. This document details the intricate mechanisms of butyrate action, presents quantitative data from key studies, outlines experimental protocols for investigating its effects, and provides visual representations of the signaling cascades.

Core Signaling Pathways of this compound in Colonocytes

Butyrate exerts its diverse biological effects through three primary and interconnected signaling pathways: inhibition of histone deacetylases (HDACs), activation of G-protein coupled receptors (GPCRs), and its role as a primary energy source for colonocytes.

Histone Deacetylase (HDAC) Inhibition

A hallmark of butyrate's function is its ability to inhibit HDAC activity.[1][2] In cancerous colonocytes, which preferentially utilize glucose for energy (the Warburg effect), butyrate is not readily metabolized and accumulates in the nucleus, where it acts as an HDAC inhibitor.[1] This leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression.[1][3] This epigenetic modification is central to butyrate's anti-cancer effects, including the induction of cell cycle arrest and apoptosis.[1][2] Specifically, butyrate-induced histone hyperacetylation can lead to the transcriptional activation of genes involved in cell cycle inhibition, such as p21.[4]

Caption: Butyrate-mediated HDAC inhibition in cancerous colonocytes.

G-Protein Coupled Receptor (GPCR) Activation

Butyrate acts as a ligand for several GPCRs expressed on the apical membrane of colonocytes, including GPR109A, GPR43 (FFAR2), and GPR41 (FFAR3).[5][6] Activation of these receptors initiates various downstream signaling cascades that contribute to butyrate's anti-inflammatory and barrier-protective functions. GPR109A activation has been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[1][7] Furthermore, GPCR signaling can modulate the production of anti-inflammatory cytokines and enhance the gut barrier function.[5][8]

Caption: Butyrate signaling through G-protein coupled receptors.

Metabolic Reprogramming and Energy Source

In healthy, differentiated colonocytes, butyrate is the preferred energy source, providing 70-80% of their energy requirements through β-oxidation in the mitochondria.[9][10] This rapid metabolism prevents butyrate from accumulating in the nucleus and acting as an HDAC inhibitor in these cells, a phenomenon known as the "butyrate paradox".[1] The β-oxidation of butyrate consumes oxygen, contributing to the hypoxic environment of the colonic lumen, which is crucial for maintaining a healthy anaerobic microbiota.[9] In germ-free mice, the absence of luminal butyrate leads to an energy-deprived state in colonocytes, characterized by decreased ATP production and activation of autophagy.[11]

Caption: Butyrate as the primary energy source in healthy colonocytes.

Quantitative Data on Butyrate's Effects

The following tables summarize key quantitative data from studies investigating the effects of butyrate on colonocytes.

Table 1: Butyrate Concentrations and Cellular Uptake

| Parameter | Value | Cell Type/Context | Reference |

| Luminal Concentration | 10–20 mM | Human Colon | [1] |

| Primary Transporters | MCT1, SMCT1 | Colonocytes | [1] |

| Energy Contribution | 70-80% | Healthy Colonocytes | [9] |

Table 2: Effects of Butyrate on Apoptosis and Cell Viability in Colon Cancer Cells

| Cell Line | Butyrate Concentration | Effect | Reference |

| HCT116 | 2 mM (with 100 ng/ml TRAIL) | Markedly increased sub-G1 phase (apoptosis) | [3] |

| HCT116 | 5 mM | Decreased cell proliferation | [4] |

| HT-29 | 5 mM | Decreased cell proliferation | [4] |

| Caco-2 | 5 mM | Decreased cell proliferation | [4] |

| U937 (Leukemia) | Not specified | 60% decrease in viability | [4] |

| RKO | 10-40 mM | Induced apoptosis (DNA fragmentation) | [12] |

Table 3: Butyrate-Induced Gene and Protein Expression Changes

| Gene/Protein | Cell Line | Butyrate Concentration | Fold Change/Effect | Reference |

| DR5 mRNA | HCT116 | 4 mM | 4.9-fold increase | [3] |

| VEGF Protein | Caco-2 | Dose-dependent | Reduction | [4] |

| p21 | HCT116 | Not specified | Increased | [4] |

| pERK1/2 | HCT116 (cancerous) | Not specified | Decreased | [4] |

| pERK1/2 | NCM460 (non-cancerous) | Not specified | Increased | [4] |

| Bcl-2 | Not specified | Not specified | Reduced expression | [1] |

| Bcl-xL | Not specified | Not specified | Reduced expression | [1] |

| Short Chain Acyl-CoA Dehydrogenase (SCAD) | HCT116 | 5 mM | Decreased expression | [2][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of butyrate on colonocytes.

Cell Culture and Butyrate Treatment

Objective: To culture colon cancer cell lines and treat them with sodium butyrate to assess its effects on cell proliferation, apoptosis, and gene expression.

Materials:

-

Colon cancer cell lines (e.g., HCT116, HT-29, Caco-2)

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Sodium butyrate (stock solution, e.g., 1 M in sterile water)

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO2)

-

Cell culture flasks and plates

Procedure:

-

Culture the chosen colon cancer cell line in complete growth medium in a T-75 flask until 80-90% confluency.

-

Trypsinize the cells, count them using a hemocytometer, and seed them into appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays) at a predetermined density.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare fresh working solutions of sodium butyrate in complete growth medium at the desired final concentrations (e.g., 0.5, 1, 2, 5, 10 mM).

-

Remove the old medium from the cells and replace it with the butyrate-containing medium or control medium (medium without butyrate).

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Proceed with downstream analysis (e.g., apoptosis assay, Western blotting, RT-PCR).

Caption: Workflow for cell culture and butyrate treatment.

Apoptosis Assay by Flow Cytometry (Sub-G1 Analysis)

Objective: To quantify the percentage of apoptotic cells in a butyrate-treated cell population by analyzing DNA content.

Materials:

-

Butyrate-treated and control cells

-

PBS

-

Propidium iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells from the culture plates by trypsinization and centrifugation.

-

Wash the cell pellet twice with cold PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The sub-G1 peak, representing cells with fragmented DNA, corresponds to the apoptotic cell population.

Western Blotting for Protein Expression Analysis

Objective: To determine the effect of butyrate on the expression levels of specific proteins (e.g., p21, cleaved PARP, SCAD).

Materials:

-

Butyrate-treated and control cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

This guide provides a foundational understanding of this compound's complex signaling in colonocytes. The presented data and protocols offer a starting point for researchers and drug development professionals to further explore the therapeutic potential of this crucial microbial metabolite.

References

- 1. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Butyrate and the Fine-Tuning of Colonic Homeostasis: Implication for Inflammatory Bowel Diseases [mdpi.com]

- 10. articles.mercola.com [articles.mercola.com]

- 11. The Microbiome and Butyrate Regulate Energy Metabolism and Autophagy in the Mammalian Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Butyric Acid: A Linchpin in Intestinal Barrier Integrity and Function

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Butyric acid, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fibers in the colon, has emerged as a critical regulator of intestinal homeostasis. Its profound impact on the intestinal barrier, a complex and dynamic interface, has garnered significant attention within the scientific and pharmaceutical communities. A compromised intestinal barrier is implicated in the pathogenesis of numerous inflammatory and metabolic diseases, positioning butyrate (B1204436) as a promising therapeutic target. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates intestinal barrier function, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Butyrate-Mediated Intestinal Barrier Enhancement

Butyrate exerts its beneficial effects on the intestinal barrier through a multi-pronged approach, primarily by enhancing the integrity of tight junctions (TJs), the primary regulators of paracellular permeability. This is achieved through the upregulation of key TJ proteins and the activation of critical intracellular signaling pathways.

Modulation of Tight Junction Protein Expression and Assembly

The intestinal epithelial barrier's integrity is largely dependent on the expression and proper localization of tight junction proteins such as claudins, occludin, and zonula occludens (ZO) proteins. Butyrate has been shown to positively influence these components. While some studies indicate that butyrate may not significantly alter the overall expression of major tight junction proteins like occludin, claudin-1, claudin-4, and ZO-1 in Caco-2 cell models, it plays a crucial role in their assembly and localization at the cell periphery.[1] Other research suggests that butyrate can increase the expression of key tight junction proteins, which is essential for maintaining barrier integrity.[[“]][[“]] For instance, butyrate has been observed to increase the mRNA expression and protein abundance of claudin-3 and claudin-4.[4] In some contexts, butyrate has been shown to enhance intestinal barrier function by up-regulating the transcription of claudin-1.[5] However, the effects can be context-dependent, with one study on human colonic biopsies showing a reduction in claudin-1 expression after treatment with a high concentration of butyrate.[5][6] Furthermore, butyrate can counteract the upregulation of the "leaky" tight junction protein claudin-2 induced by inflammatory cytokines.[7][8]

Key Signaling Pathways Activated by Butyrate

Butyrate's influence on intestinal barrier function is mediated by several key signaling pathways:

-

AMP-Activated Protein Kinase (AMPK) Pathway: A central mechanism by which butyrate enhances the intestinal barrier is through the activation of AMPK, a critical cellular energy sensor.[1][9][10][11][12] Activated AMPK facilitates the assembly of tight junctions, leading to increased transepithelial electrical resistance (TER) and reduced paracellular permeability.[1][9][10][11] This process involves the reorganization of tight junction proteins like ZO-1 and occludin from the cytoplasm to the cell periphery.[1] The activation of AMPK by butyrate can occur through an increase in intracellular calcium levels, which in turn activates the upstream kinase CaMKKβ.[13]

-

Akt/mTOR Pathway: The Akt/mTOR signaling pathway, which is crucial for protein synthesis, is also implicated in butyrate's barrier-enhancing effects.[[“]][[“]] Butyrate can activate this pathway, leading to an increase in the abundance of tight junction proteins.[4]

-

Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-known inhibitor of histone deacetylases (HDACs).[14][15][16] By inhibiting HDACs, butyrate can modulate gene expression, leading to anti-inflammatory effects and enhanced barrier function.[14][16] For instance, butyrate can inhibit the HDAC8/NF-κB pathway to increase the expression of Slc26a3, a solute carrier that contributes to intestinal barrier integrity.[17][18]

-

G-Protein Coupled Receptors (GPCRs): Butyrate can act as a signaling molecule by binding to G-protein coupled receptors such as GPR41, GPR43, and GPR109A, which are expressed on intestinal epithelial cells.[19][20] Activation of these receptors can trigger downstream signaling cascades that contribute to the maintenance of intestinal homeostasis and barrier function.[19][21]

-

Anti-Inflammatory Signaling (NF-κB Pathway): Chronic inflammation can compromise the intestinal barrier. Butyrate exerts potent anti-inflammatory effects, primarily by inhibiting the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[14][22][23] By suppressing the NF-κB pathway, butyrate reduces the production of pro-inflammatory cytokines, thereby protecting the barrier from inflammatory damage.[14][22] This can also involve the generation of reactive oxygen species (ROS), which can inactivate components of the ubiquitin ligase complex required for NF-κB activation.[24]

Quantitative Data on Butyrate's Effects

The following tables summarize quantitative data from various studies investigating the impact of butyrate on intestinal barrier function.

Table 1: Effect of Butyrate on Transepithelial Electrical Resistance (TER)

| Cell Line | Butyrate Concentration | Treatment Duration | Change in TER | Reference |

| Caco-2 | 2 mmol/L | 24-72 h | Significant increase | [1] |

| Caco-2 | 1-5 mM | 24-96 h | Significant increase | [5] |

| IPEC-J2 | Dose-dependent | Not specified | Increased TEER | [4] |

| E12 human colon cells | 1-10 mM | Not specified | Significant improvement | [21] |

| E12 human colon cells | 50-100 mM | Not specified | No beneficial effect | [21] |

Table 2: Effect of Butyrate on Paracellular Permeability

| Cell Line/Model | Permeability Marker | Butyrate Concentration | Change in Permeability | Reference |

| Caco-2 | Inulin | 2 mmol/L | Decrease | [1] |

| Caco-2 | Inulin, Mannitol, FITC-dextran | 1-5 mM | Decrease | [5] |

| IPEC-J2 | FITC-dextran | Dose-dependent | Reduced permeability | [4] |

| Human Colonic Tissue (ex vivo) | FITC-dextran, Horseradish peroxidase | 5 mM, 25 mM | No protection against induced hyperpermeability | [5][6] |

Table 3: Effect of Butyrate on Tight Junction Protein Expression

| Cell Line/Model | Protein | Butyrate Concentration | Change in Expression | Reference |

| Caco-2 | Occludin, Claudin-1, Claudin-4, ZO-1 | 2 mmol/L | No significant change | [1] |

| Human Colonic Tissue (ex vivo) | Claudin-1 | 25 mM | Reduced expression | [5][6] |

| IPEC-J2 | Claudin-3, Claudin-4 | Dose-dependent | Increased mRNA and protein abundance | [4] |

| Caco-2, T84 | Claudin-2 | Not specified | Repressed expression | [7] |

| Caco-2BBe | Slc26a3, Tight junction proteins | Dose-dependent | Increased levels | [17] |

Detailed Experimental Protocols

In Vitro Model of the Intestinal Barrier using Caco-2 and HT-29 Cells

A widely used in vitro model to study intestinal barrier function involves the co-culture of Caco-2 cells, which differentiate into enterocyte-like cells, and HT-29 cells, which differentiate into mucus-producing goblet cells.[25][26][27][28]

Cell Culture:

-

Caco-2 and HT-29 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

For co-culture experiments, Caco-2 and HT-29 cells are seeded at a specific ratio (e.g., 9:1 or 70:30) onto Transwell® inserts (e.g., 0.4 µm pore size).[25][29]

Measurement of Transepithelial Electrical Resistance (TER):

-

TER is a measure of the integrity of the cell monolayer and is measured using an epithelial volt-ohm meter (e.g., Millicell® ERS-2).[30][31]

-

Measurements are taken every other day until a stable, high TER value is reached (typically >250 Ω·cm²), indicating the formation of a tight monolayer.[25]

-

The final TER value is calculated by subtracting the resistance of a blank insert from the measured resistance and multiplying by the surface area of the insert.

Paracellular Permeability Assay (FITC-Dextran):

-

Once a stable TER is achieved, the medium in the apical chamber of the Transwell® insert is replaced with medium containing a fluorescent marker, such as fluorescein (B123965) isothiocyanate-dextran (FITC-dextran, 4 kDa).[30]

-

The medium in the basolateral chamber is replaced with fresh medium.

-

At specified time intervals (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral chamber.

-

The fluorescence of the samples is measured using a fluorescence plate reader.

-

The amount of FITC-dextran that has passed through the cell monolayer is calculated based on a standard curve.

Western Blotting for Tight Junction Protein Expression

-

After treatment with butyrate, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against the tight junction proteins of interest (e.g., occludin, claudin-1, ZO-1) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To better understand the complex interactions involved in butyrate's effects, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Caption: Butyrate activates AMPK via CaMKKβ, promoting tight junction assembly.

Caption: Butyrate's anti-inflammatory action via HDAC and NF-κB inhibition.

Caption: Workflow for assessing barrier function with TEER and permeability assays.

Conclusion

This compound stands out as a potent modulator of intestinal barrier function, with its effects underpinned by a sophisticated network of molecular interactions. By enhancing tight junction integrity through the activation of key signaling pathways like AMPK and exerting profound anti-inflammatory effects, butyrate plays a pivotal role in maintaining gut homeostasis. The experimental models and protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of butyrate and its derivatives in the context of intestinal barrier dysfunction and associated diseases. A deeper understanding of these mechanisms will undoubtedly pave the way for novel therapeutic strategies aimed at restoring and fortifying this critical physiological barrier.

References

- 1. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. consensus.app [consensus.app]

- 4. Butyrate modifies intestinal barrier function in IPEC-J2 cells through a selective upregulation of tight junction proteins and activation of the Akt signaling pathway | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. Acute Effects of Butyrate on Induced Hyperpermeability and Tight Junction Protein Expression in Human Colonic Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microbial-derived Butyrate Promotes Epithelial Barrier Function Through IL-10 Receptor-dependent Repression of Claudin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Butyrate Alleviates Cytokine-Induced Barrier Dysfunction by Modifying Claudin-2 Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Butyrate enhances the intestinal barrier by facilitating tight junction assembly via activation of AMP-activated protein kinase in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. [PDF] Butyrate enhances the intestinal barrier by facilitating tight junction assembly via activation of AMP-activated protein kinase in Caco-2 cell monolayers. | Semantic Scholar [semanticscholar.org]

- 12. scholars.mssm.edu [scholars.mssm.edu]

- 13. mdpi.com [mdpi.com]

- 14. articles.mercola.com [articles.mercola.com]

- 15. pnas.org [pnas.org]

- 16. Butyrate Protects Barrier Integrity and Suppresses Immune Activation in a Caco-2/PBMC Co-Culture Model While HDAC Inhibition Mimics Butyrate in Restoring Cytokine-Induced Barrier Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review | MDPI [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. mdpi.com [mdpi.com]

- 27. Caco-2/HT29-MTX co-cultured cells as a model for studying physiological properties and toxin-induced effects on intestinal cells | PLOS One [journals.plos.org]

- 28. Towards the Standardization of Intestinal In Vitro Advanced Barrier Model for Nanoparticles Uptake and Crossing: The SiO2 Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Caco2/HT-29 In Vitro Cell Co-Culture: Barrier Integrity, Permeability, and Tight Junctions’ Composition During Progressive Passages of Parental Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 31. m.youtube.com [m.youtube.com]

Endogenous Production of Butyric Acid in the Human Colon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyric acid, a short-chain fatty acid (SCFA), is a principal product of microbial fermentation of dietary fibers in the human colon. It serves as the primary energy source for colonocytes and plays a pivotal role in maintaining gut homeostasis, modulating immune responses, and influencing host cellular processes through epigenetic modifications and cell signaling. This technical guide provides an in-depth overview of the endogenous production of this compound, detailing the key microbial players, metabolic pathways, and regulatory factors. It summarizes quantitative data on butyrate (B1204436) producers and concentrations, outlines detailed experimental protocols for its study, and visualizes key signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working to understand and harness the therapeutic potential of butyrate.

Introduction

The human colon harbors a dense and diverse microbial ecosystem that plays a crucial role in host health. A key function of this gut microbiota is the fermentation of complex carbohydrates that escape digestion in the upper gastrointestinal tract. This process yields a variety of metabolites, with SCFAs, particularly acetate, propionate, and butyrate, being the most abundant. Butyrate is of particular interest due to its profound effects on host physiology, including its role in maintaining the integrity of the colonic epithelial barrier, its anti-inflammatory properties, and its ability to induce apoptosis in colorectal cancer cells.[1] Understanding the intricacies of endogenous butyrate production is therefore critical for the development of novel therapeutic strategies targeting a range of gastrointestinal and systemic diseases.

Microbial Producers of this compound

Butyrate production is a characteristic feature of a specific group of anaerobic bacteria primarily belonging to the Firmicutes phylum. These bacteria are phylogenetically diverse but functionally grouped as butyrate-producing bacteria.

Key Butyrate-Producing Genera

The most abundant and well-characterized butyrate-producing bacteria in the human colon include:

-

Faecalibacterium prausnitzii : Often one of the most abundant species in the healthy human gut, it is a major contributor to butyrate production.[2][3]

-

Roseburia spp. : This genus includes several species, such as Roseburia intestinalis and Roseburia inulinivorans, that are significant butyrate producers.[2][4]

-

Eubacterium rectale : Another prominent member of the healthy gut microbiota, closely related to the genus Roseburia, and a key butyrate producer.[2]

-

Anaerostipes spp. : This genus is also known for its ability to produce butyrate.

-

Coprococcus spp. : Members of this genus contribute to the overall butyrate pool in the colon.

Quantitative Abundance of Butyrate Producers

The relative abundance of these bacteria can vary significantly between individuals, influenced by factors such as diet, age, and host genetics. However, typical abundances in healthy adults have been reported.

| Bacterial Group | Mean Relative Abundance (%) | Reference |

| Faecalibacterium prausnitzii | 5 - 15 | [2] |

| Eubacterium rectale / Roseburia spp. | 5 - 10 | [2] |

| Total Butyrate Producers | ≥ 20 | [5] |

Metabolic Pathways of Butyrate Synthesis

Bacteria in the human colon utilize several metabolic pathways to produce butyrate, primarily from the fermentation of dietary carbohydrates. The acetyl-CoA pathway is the most dominant.

Acetyl-CoA Pathway

The main pathway for butyrate synthesis starts with the conversion of pyruvate, derived from glycolysis, to acetyl-CoA. Two molecules of acetyl-CoA are then condensed to form acetoacetyl-CoA, which is subsequently reduced to butyryl-CoA. The final step involves the transfer of the CoA moiety from butyryl-CoA to acetate, yielding butyrate and acetyl-CoA. This final step is primarily catalyzed by the enzyme butyryl-CoA:acetate CoA-transferase.[6]

Other Pathways

While the acetyl-CoA pathway is predominant, other pathways can contribute to butyrate production, particularly from the fermentation of amino acids:

-

Glutarate pathway

-

4-aminobutyrate pathway

-

Lysine pathway

These pathways are generally considered to be minor contributors to the overall butyrate pool in the colon compared to carbohydrate fermentation.

Butyrate Concentration in the Human Colon

Butyrate concentrations are not uniform throughout the colon, with a gradient observed from the proximal to the distal colon. This is due to the higher availability of fermentable substrates and greater microbial activity in the proximal colon.

| Colonic Region | Butyrate Concentration (mM) | Reference |

| Proximal Colon | Higher concentrations | [7][8] |

| Distal Colon | Lower concentrations | [9][10] |

| Fecal | 10 - 25 | [7] |

Signaling Pathways Modulated by Butyrate

Butyrate exerts its biological effects through several mechanisms, primarily by acting as an energy source for colonocytes, an inhibitor of histone deacetylases (HDACs), and a ligand for G-protein coupled receptors (GPCRs).[1]

Histone Deacetylase (HDAC) Inhibition

Butyrate is a potent inhibitor of HDACs, particularly class I HDACs (HDAC1, HDAC2, HDAC3) and some class IIa HDACs.[6] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression.[11] This epigenetic modification is central to many of butyrate's effects, including the induction of apoptosis in cancer cells and the regulation of inflammatory responses.[6][12]

G-Protein Coupled Receptor (GPCR) Signaling

Butyrate can also act as a signaling molecule by activating specific GPCRs on the surface of colonic epithelial and immune cells.[13] The key receptors for butyrate are GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2).[1] Activation of these receptors triggers various downstream signaling cascades that influence immune cell recruitment, cytokine production, and intestinal homeostasis.[14][15]

Experimental Protocols

Studying the endogenous production of butyrate requires a combination of techniques, from anaerobic in vitro fermentation to sophisticated analytical and molecular methods.

In Vitro Batch Fermentation of Gut Microbiota

This protocol simulates the fermentation process in the human colon to study the impact of different substrates on butyrate production.

Materials:

-

Fresh fecal samples from healthy donors

-

Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂)

-

Basal fermentation medium (see table below)

-

Test substrates (e.g., dietary fibers)

-

Sterile, anaerobic tubes or vials

-

Incubator shaker

Basal Fermentation Medium Composition: [16][17]

| Component | Concentration (per Liter) |

| Peptone Water | 2 g |

| Yeast Extract | 2 g |

| NaCl | 0.1 g |

| K₂HPO₄ | 0.04 g |

| KH₂PO₄ | 0.04 g |

| MgSO₄·7H₂O | 0.01 g |

| CaCl₂·6H₂O | 0.01 g |

| NaHCO₃ | 2 g |

| Tween 80 | 2 ml |

| Hemin | 0.05 g |

| Vitamin K1 | 10 µl |

| Cysteine HCl | 0.5 g |

| Resazurin (0.1%) | 1 ml |

| Bile salts | 0.5 g |

Procedure:

-

Prepare the basal medium and autoclave. Add sterile, anaerobic solutions of cysteine HCl and vitamins after cooling under anaerobic conditions.

-

Collect fresh fecal samples and immediately transfer to an anaerobic chamber.

-

Prepare a 10% (w/v) fecal slurry in anaerobic phosphate-buffered saline (PBS). Homogenize thoroughly.

-

In anaerobic tubes, add the desired amount of test substrate.

-

Add the basal medium to each tube.

-

Inoculate each tube with the fecal slurry (e.g., 10% v/v).

-

Seal the tubes and incubate at 37°C with gentle shaking for 24-48 hours.

-

At desired time points, collect samples for SCFA analysis and microbial community analysis. Stop the fermentation by flash-freezing in liquid nitrogen and store at -80°C.

Quantification of Fecal Butyrate by LC-MS/MS

This method allows for the sensitive and specific quantification of butyrate in fecal samples.

Materials:

-

Fecal samples

-

Internal standard (e.g., ¹³C-labeled butyrate)

-

Derivatization agent (e.g., 3-nitrophenylhydrazine, 3-NPH)

-

Organic solvents (e.g., acetonitrile, methanol)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Homogenize a known weight of fecal sample in a suitable buffer or solvent. Centrifuge to pellet solids.

-

Internal Standard Spiking: Add a known amount of the internal standard to the supernatant.

-

Derivatization: Add the derivatization agent (e.g., 3-NPH) and a coupling agent (e.g., EDC) to the sample. Incubate to allow the reaction to complete. The derivatization improves the chromatographic and mass spectrometric properties of the SCFAs.

-

LC-MS/MS Analysis: Inject the derivatized sample into the LC-MS/MS system.

-

Chromatographic Separation: Use a suitable C18 column to separate the derivatized SCFAs.

-

Mass Spectrometric Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for derivatized butyrate and its internal standard.

-

-

Quantification: Calculate the concentration of butyrate in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

qPCR for Butyryl-CoA:acetate CoA-transferase Gene

This molecular technique quantifies the abundance of the key gene responsible for butyrate synthesis in fecal DNA.

Materials:

-

Fecal DNA extract

-

Degenerate primers targeting the butyryl-CoA:acetate CoA-transferase gene (see table below)

-

qPCR master mix (containing SYBR Green or a probe)

-

Real-time PCR instrument

Degenerate Primers for Butyryl-CoA:acetate CoA-transferase: [2]

| Primer Name | Sequence (5' to 3') |

| BCoATscrF | GCI GAI CAT TTC ACI TGG AAY |

| BCoATscrR | CCT GCC TTT GCA ATR TCI ACR AAN GC |

qPCR Cycling Conditions:

| Step | Temperature (°C) | Time | Cycles |

| Initial Denaturation | 95 | 10 min | 1 |

| Denaturation | 95 | 15 sec | 40 |

| Annealing | 60 | 30 sec | |

| Extension | 72 | 30 sec | |

| Melt Curve Analysis | (Instrument specific) | 1 |

Procedure:

-

DNA Extraction: Extract total DNA from fecal samples using a commercially available kit optimized for stool.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the fecal DNA template, primers, and master mix.

-

Real-Time PCR: Run the qPCR reaction using the specified cycling conditions.

-

Data Analysis: Determine the copy number of the butyryl-CoA:acetate CoA-transferase gene in the sample by comparing the quantification cycle (Cq) value to a standard curve generated from a known quantity of a plasmid containing the target gene. Normalize the gene copy number to the total amount of bacterial DNA (e.g., by quantifying the 16S rRNA gene).

Experimental Workflow

A typical workflow for studying endogenous butyrate production involves multiple integrated steps, from sample collection to data interpretation.

Conclusion

The endogenous production of this compound in the human colon is a complex process with significant implications for host health. This technical guide has provided a comprehensive overview of the key bacteria, metabolic pathways, and signaling mechanisms involved. The detailed experimental protocols and quantitative data presented herein offer a valuable resource for researchers seeking to investigate this important aspect of gut microbiology. A deeper understanding of how to modulate butyrate production through dietary or therapeutic interventions holds great promise for the prevention and treatment of a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. A gene-targeted approach to investigate the intestinal butyrate-producing bacterial community - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Whole-Genome Transcription Profiling Reveals Genes Up-Regulated by Growth on Fucose in the Human Gut Bacterium “Roseburia inulinivorans” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. oncotarget.com [oncotarget.com]

- 10. A Small In Vitro Fermentation Model for Screening the Gut Microbiota Effects of Different Fiber Preparations [mdpi.com]

- 11. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Translating in vitro gut microbiota models to human context: compositional correlations under dietary fiber intervention [frontiersin.org]